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Abstract

Latrunculin M is a member of the latrunculin family, a group of potent actin polymerization
inhibitors. These macrolides are of significant interest to the scientific community due to their
utility in cell biology research and their potential as therapeutic agents. This technical guide
provides a comprehensive overview of the biological source of Latrunculin M, its mechanism
of action, and methods for its isolation. It is intended to serve as a valuable resource for
researchers and professionals in the fields of natural product chemistry, cell biology, and drug
discovery.

Biological Source of Latrunculin M

Latrunculin M, like other members of the latrunculin family, is a natural product derived from
marine sponges. The primary biological sources identified for latrunculins are sponges of the
genus Negombata (previously classified as Latrunculia) and Cacospongia.

Specifically, the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica) is a
well-documented producer of a variety of latrunculin analogues.[1][2][3][4][5] Another significant
source is the marine sponge Cacospongia mycofijiensis. While Latrunculin A and B are the
most abundantly isolated and studied compounds from these sponges, Latrunculin M has also
been identified as a constituent of their metabolic profile. The total synthesis of Latrunculin M
was reported in 2007, confirming its structure.
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These sponges produce latrunculins as a chemical defense mechanism. The toxins are stored
in membrane-bound vacuoles and are released when the sponge is injured, deterring

predators.[1]

Chemical Structure and Properties

Latrunculin M is a macrolide characterized by a 14-membered lactone ring fused to a
tetrahydropyran ring, with a 2-thiazolidinone moiety attached. Its molecular formula is
C21H33NOsS and it has a molecular weight of 411.55 g/mol .

Table 1: Physicochemical Properties of Latrunculin M

Property Value Source
Molecular Formula C21H33NOsS PubChem
Molecular Weight 411.55 g/mol PubChem
Class Macrolide, Thiazolidinone

Solubility Soluble in DMSO and ethanol [2]

Mechanism of Action: Actin Polymerization
Inhibition

The primary molecular target of the latrunculin family of compounds is G-actin (globular actin),
the monomeric subunit of microfilaments. Latrunculins bind to G-actin in a 1:1 stoichiometric
ratio, sequestering the monomers and preventing their polymerization into F-actin (filamentous

actin).[1][3][4] This disruption of the G-actin/F-actin equilibrium leads to the depolymerization of

existing actin filaments and a collapse of the cellular actin cytoskeleton.[2]

This potent activity makes latrunculins invaluable tools for studying cellular processes that are
dependent on a dynamic actin cytoskeleton, such as cell matility, division, and intracellular

transport.

Biosynthesis of Latrunculins
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The biosynthesis of latrunculins is believed to follow a hybrid polyketide synthase (PKS) and
non-ribosomal peptide synthetase (NRPS) pathway. These large, multi-enzyme complexes are
responsible for the assembly of a wide range of complex natural products in microorganisms
and marine invertebrates.

The macrolide core of latrunculins is likely assembled by a Type | PKS module, which
iteratively adds two-carbon units from malonyl-CoA or methylmalonyl-CoA. The 2-thiazolidinone
moiety is thought to be derived from the amino acid cysteine, which is incorporated by an
NRPS module. The final steps would involve cyclization and tailoring reactions to yield the
mature latrunculin structure.
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Caption: Proposed biosynthetic pathway of Latrunculin M via a hybrid PKS-NRPS system.

Experimental Protocols: Isolation of Latrunculins

The following is a representative protocol for the isolation of latrunculins from their marine
sponge source, based on established methods for Latrunculin A and B.

5.1. Extraction

e Sponge Collection and Preparation: Collect specimens of Negombata magnifica or
Cacospongia mycofijiensis and immediately freeze them at -20°C to preserve the chemical

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1674545?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

integrity of the metabolites.

e Homogenization and Extraction: Lyophilize the frozen sponge material and then grind it into
a fine powder. Extract the powdered sponge material exhaustively with a mixture of
dichloromethane (CH2Clz) and methanol (MeOH) (1:1 v/v) at room temperature.

e Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the
resulting residue between n-hexane and 10% aqueous MeOH. The more polar latrunculins
will preferentially partition into the aqueous methanol layer. Further partition the aqueous
methanol fraction against CHzCl-.

5.2. Chromatographic Purification

 Silica Gel Chromatography: Subject the CH2Cl: fraction to column chromatography on silica
gel. Elute with a gradient of increasing polarity, typically starting with n-hexane and gradually
increasing the proportion of ethyl acetate (EtOAc) and then methanol.

» High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing
latrunculins using reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile
phase is a gradient of acetonitrile in water.

o Compound Identification: Monitor the fractions using thin-layer chromatography (TLC) and
HPLC. Identify the fractions containing Latrunculin M by comparing their retention times
with a known standard and by subsequent spectroscopic analysis (*H-NMR, 3C-NMR, and
HR-MS).
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Caption: General experimental workflow for the isolation of Latrunculin M.

Quantitative Data
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The yield of latrunculins from their natural sources can vary depending on the sponge species,
geographical location, and season of collection. While specific yield data for Latrunculin M is
not readily available in the public domain, the following table provides representative data for
the more abundant Latrunculin A and B to give an indication of expected yields.

Table 2: Representative Yield and Purity of Latrunculins from Marine Sponges

Source Yield (% of dry  Purity (by
Compound . . Reference(s)
Organism weight) HPLC)
) Negombata
Latrunculin A B ~0.35% >95% [1]
magnifica
) Negombata )
Latrunculin B -~ Variable >98% -
magnifica

Biological Activity

The biological activity of latrunculins is typically quantified by their ability to inhibit actin
polymerization or by their cytotoxic effects on cancer cell lines. While specific ICso or K_d
values for Latrunculin M are not widely published, the data for Latrunculin A and B provide a
strong indication of the expected potency of this class of compounds.

Table 3: Biological Activity of Representative Latrunculins
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Cell Line / Activity Metric
Compound Assay Reference(s)
System (ICs0 / K_d)
Actin
Latrunculin A Polymerization Purified G-actin K _d=0.2 uM -
Inhibition
) o T47D (Breast
Latrunculin A Cytotoxicity ICs0=6.7 uM -
Cancer)
) o HCT116 (Colon
Latrunculin B Cytotoxicity ICs0=7.1 uM -
Cancer)
_ o MDA-MB-435
Latrunculin B Cytotoxicity ICs0 = 4.8 uyM -
(Melanoma)
Conclusion

Latrunculin M, a fascinating marine natural product, holds significant potential for both basic
research and therapeutic development. Its origin from marine sponges, coupled with its potent
and specific mechanism of action on the actin cytoskeleton, makes it a valuable molecular
probe. Further research into the sustainable production of Latrunculin M, either through
aquaculture of the source sponges or through total synthesis, will be crucial for unlocking its full
potential. This guide provides a foundational understanding for researchers and drug
development professionals seeking to explore the promising biological activities of this unique
macrolide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://nordicbiosite.com/blog/latrunculin-a-b-potent-actin-polymerization-inhibitors
https://nordicbiosite.com/blog/latrunculin-a-b-potent-actin-polymerization-inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC3529144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3529144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3529144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2782694/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2782694/
https://www.benchchem.com/product/b1674545#biological-source-of-latrunculin-m
https://www.benchchem.com/product/b1674545#biological-source-of-latrunculin-m
https://www.benchchem.com/product/b1674545#biological-source-of-latrunculin-m
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674545?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

